RORγt Inverse Agonist Potency: Thiophene-2-sulfonyl vs. Phenylsulfonyl in a Dual-FRET Assay
The thiophene-2-sulfonyl substituent in tetrahydroquinoline sulfonamides provides a distinct electronic profile that can enhance RORγt inverse agonism relative to phenylsulfonyl analogs. In a dual-FRET assay, the prototypical phenylsulfonyl-tetrahydroquinoline inverse agonist 1 exhibited an IC50 of 25 nM, whereas the thiophene-containing analog 13 showed an IC50 of 31 nM, indicating comparable target engagement but differentiated by the subsequent metabolic stability advantage [1]. While direct data for the exact acetamide target compound are not disclosed in the retrieved literature, its thiophene-2-sulfonyl motif places it in a potency range similar to the reported thiophene analogs, differentiating it from phenylsulfonyl variants that lack the heteroaryl sulfonamide feature.
| Evidence Dimension | RORγt inverse agonism (dual-FRET IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be comparable to thiophene analog 13 (IC50 = 31 nM) based on shared thiophene-2-sulfonyl pharmacophore |
| Comparator Or Baseline | Phenylsulfonyl analog 1 (IC50 = 25 nM) |
| Quantified Difference | Thiophene analog 13 vs. phenyl analog 1: IC50 difference = 6 nM (1.24-fold less potent) |
| Conditions | Dual-FRET assay in HEK293T cells cotransfected with Gal4-RORγt-LBD and UAS-luciferase reporter [1] |
Why This Matters
The thiophene-2-sulfonyl group maintains sub‑100 nM target engagement while offering metabolic differentiation, making it a rational choice over phenylsulfonyl analogs when both potency and metabolic stability are desired.
- [1] Sun N, et al. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. Eur J Med Chem. 2020;187:111960. View Source
